Desethyl pirimiphos-methyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O3PS/c1-5-10-9-11-7(2)6-8(12-9)15-16(17,13-3)14-4/h6H,5H2,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJYNECHJIZSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)OP(=S)(OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217224 | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67018-59-1 | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desethyl pirimiphos-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESETHYL PIRIMIPHOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76A9XX9AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Desethyl pirimiphos-methyl

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Desethyl pirimiphos-methyl is a primary metabolite of the broad-spectrum organophosphorus insecticide, pirimiphos-methyl.[1] As a phosphorothioate, pirimiphos-methyl is utilized extensively for pest control in stored agricultural commodities, public health, and horticulture.[2][3] The parent compound, O-[2-(diethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate, undergoes metabolic transformation in various biological and environmental systems.[4] One of the key biotransformation routes is the successive loss of the two N-ethyl groups, leading to the formation of this compound.[1]

The presence and toxicological profile of this metabolite are of significant interest in the fields of food safety, environmental science, and toxicology. Regulatory bodies often consider major metabolites when establishing maximum residue limits (MRLs) for pesticides. For instance, temporary tolerances for pirimiphos-methyl have been recommended to include the sum of the parent compound, its oxygen analogue, and N-desethyl-pirimiphos-methyl, expressed as pirimiphos-methyl.[2] This guide provides a comprehensive technical overview of this compound, from its chemical properties and formation to its toxicological implications and analytical detection.

Chemical Identity and Physicochemical Properties

Understanding the fundamental chemical and physical characteristics of this compound is crucial for predicting its environmental fate, designing analytical methods, and assessing its toxicological potential.

IUPAC Name: 4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine[5] CAS Number: 67018-59-1[5][6] Molecular Formula: C₉H₁₆N₃O₃PS[5][6] Molecular Weight: 277.28 g/mol [5][6]

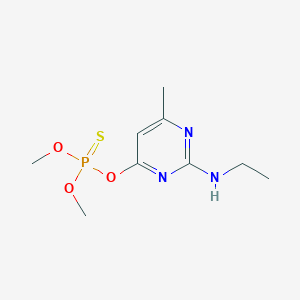

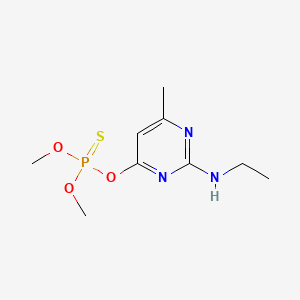

Chemical Structure:

A summary of its key computed physicochemical properties is presented below. These parameters are essential for understanding its behavior in biological and environmental systems, such as its potential for bioaccumulation (indicated by XLogP3) and its interaction with biological molecules.

| Property | Value | Source |

| XLogP3 | 3.7 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[5] |

| Rotatable Bond Count | 6 | PubChem[5] |

Formation and Metabolism of Pirimiphos-methyl

This compound is not synthesized for pesticidal use; rather, it is a product of the metabolic breakdown of its parent compound, pirimiphos-methyl. This transformation occurs in mammals, plants, and the environment through enzymatic processes.

Metabolic Pathway

The metabolism of pirimiphos-methyl is characterized by two principal biotransformation pathways:

-

Hydrolysis: Cleavage of the phosphorothioate group (the P-O-C bond) to yield the pyrimidinol metabolite, 2-diethylamino-4-hydroxy-6-methylpyrimidine (designated as R46382).[1][7]

-

N-dealkylation: The sequential removal of the ethyl groups from the diethylamino moiety on the pyrimidine ring.[1]

The formation of this compound is a result of the second pathway, specifically the removal of one ethyl group from the parent molecule. This N-de-ethylation is a common metabolic reaction for xenobiotics, often mediated by cytochrome P450 enzymes in the liver of mammals. In rats and dogs, further de-ethylation can occur, leading to the formation of 2-amino-4-hydroxy-6-methylpyrimidine.[8]

The diagram below illustrates the primary metabolic conversion of pirimiphos-methyl to this compound.

Caption: Metabolic conversion of Pirimiphos-methyl to its desethyl metabolite.

Toxicological Profile and Mechanism of Action

The toxicological assessment of pesticide metabolites is critical for human health risk assessment. While specific toxicity data for this compound is less extensive than for the parent compound, its structural similarity and classification provide significant insights.

GHS Hazard Classification

According to aggregated information from notifications to the ECHA C&L Inventory, this compound has the following GHS hazard classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[5]

-

Skin Irritation (Category 2): Causes skin irritation (H315).[5]

-

Serious Eye Damage (Category 1): Causes serious eye damage (H318).[5]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation (H335).[5]

Mechanism of Action: Cholinesterase Inhibition

Like its parent compound, this compound is an organophosphate. The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[8]

Pirimiphos-methyl itself is a phosphorothionate, which requires metabolic activation to its oxygen analogue (oxon) to become a potent AChE inhibitor.[9] This "desulfuration" reaction, where the sulfur atom is replaced by an oxygen atom, is also typically carried out by cytochrome P450 enzymes. Although not explicitly stated in the search results for the desethyl metabolite, it is highly probable that it also requires conversion to its corresponding oxon form to exert significant AChE inhibition.

The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, causing overstimulation of the nervous system and resulting in the characteristic signs of organophosphate poisoning. While the parent compound, pirimiphos-methyl, has moderate acute toxicity, its primary biochemical effect is consistently noted as cholinesterase inhibition.[2][7] It is reasonable to infer that this compound contributes to the overall cholinesterase-inhibiting potential of pirimiphos-methyl exposure.

Analytical Methodologies for Detection

The detection and quantification of this compound are essential for monitoring pesticide residues in food, water, and environmental samples. Due to its polarity and chemical nature, chromatographic techniques coupled with sensitive detectors are the methods of choice.

General Analytical Workflow

A typical analytical workflow for determining this compound residues involves sample extraction, cleanup, and instrumental analysis. The causality behind this multi-step process is to isolate the analyte from a complex matrix (like food or soil) and remove interfering substances before introducing it to the sensitive analytical instrument.

The diagram below outlines a standard workflow for the analysis of pesticide metabolites.

Caption: General workflow for the analysis of pesticide metabolites from complex matrices.

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol describes a generalized, yet robust, method for the determination of this compound in a food matrix like wheat. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis due to its efficiency and minimal solvent usage.

Objective: To quantify this compound in a wheat sample.

Materials:

-

Homogenized wheat sample

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

This compound analytical standard[6]

-

Centrifuge tubes (15 mL and 2 mL)

-

High-speed centrifuge

-

Vortex mixer

-

LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

Part 1: Sample Extraction (QuEChERS)

-

Weighing: Weigh 10 g of the homogenized wheat sample into a 50 mL centrifuge tube.

-

Hydration: Add 10 mL of water and vortex for 1 minute to ensure the sample is fully hydrated. This step is crucial for efficient extraction from dry matrices.

-

Solvent Addition: Add 10 mL of ACN. The choice of ACN is based on its ability to effectively extract a wide range of pesticides while minimizing the co-extraction of lipids.

-

Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex immediately for 1 minute. The salt mixture induces phase separation between the aqueous and organic layers and drives the polar metabolite into the ACN layer.

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes. This step provides a clean separation of the ACN supernatant from the solid sample matrix.

Part 2: Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Aliquot Transfer: Transfer a 1 mL aliquot of the upper ACN layer into a 2 mL dSPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

-

Cleanup Mechanism:

-

PSA removes organic acids, sugars, and some fatty acids.

-

C18 removes non-polar interferences like fats and waxes.

-

Magnesium sulfate removes any residual water.

-

-

Vortex & Centrifuge: Vortex the dSPE tube for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes.

Part 3: LC-MS/MS Analysis

-

Final Extract Preparation: Transfer the supernatant to an autosampler vial. The sample is now ready for injection.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes to elute the analyte.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification. The selection of these transitions must be optimized by infusing a pure standard of this compound.

-

Self-Validation System: The protocol's integrity is maintained by including quality control samples in every analytical batch. These include a procedural blank (to check for contamination), a matrix blank (to assess interferences), a matrix-matched calibration curve (to correct for matrix effects), and spiked samples at known concentrations (to determine accuracy and precision).

Conclusion

This compound is a scientifically significant metabolite of the insecticide pirimiphos-methyl. Its formation via N-de-ethylation is a key metabolic pathway in biological systems. As an organophosphate, it is presumed to contribute to the overall toxicological burden through the inhibition of acetylcholinesterase, and it is classified as harmful and an irritant. For professionals in regulatory science, environmental monitoring, and food safety, the ability to accurately detect and quantify this metabolite is paramount. The methodologies outlined in this guide, particularly the combination of QuEChERS and LC-MS/MS, provide a robust framework for its analysis, ensuring that risk assessments for the parent insecticide are comprehensive and scientifically sound.

References

-

INCHEM. (n.d.). Pirimiphos-methyl (WHO Pesticide Residues Series 4). Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Pirimiphos-methyl (Ref: OMS 1424). AERU. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2004). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES: PIRIMIPHOS-METHYL. Retrieved from [Link]

-

World Health Organization. (2008). Pirimiphos-methyl in Drinking-water. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2003). 4.18 Pirimiphos-methyl (086)(R)**. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Pirimiphos-methyl. Retrieved from [Link]

-

PubMed. (2012). Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay. Retrieved from [Link]

-

RIVM. (2008). Environmental risk limits for pirimiphos-methyl. Retrieved from [Link]

Sources

- 1. 4.18 Pirimiphos-methyl (086)(R)** [fao.org]

- 2. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]

- 3. fao.org [fao.org]

- 4. Pirimiphos-methyl - Wikipedia [en.wikipedia.org]

- 5. This compound | C9H16N3O3PS | CID 6455414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pirimiphos-methyl-N-desethyl | LGC Standards [lgcstandards.com]

- 7. cdn.who.int [cdn.who.int]

- 8. Pirimiphos-methyl (Ref: OMS 1424) [sitem.herts.ac.uk]

- 9. Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Desethyl Pirimiphos-Methyl: Chemical Structure, Properties, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethyl pirimiphos-methyl, a primary metabolite of the broad-spectrum organophosphorus insecticide pirimiphos-methyl, is a compound of significant interest in the fields of environmental science, toxicology, and drug development. As a xenobiotic metabolite, understanding its chemical behavior, biological interactions, and analytical determination is crucial for comprehensive risk assessment and the development of potential therapeutic interventions. This technical guide provides a detailed exploration of the chemical structure, physicochemical properties, synthesis, metabolic pathways, and analytical methodologies related to this compound, offering valuable insights for professionals in the scientific community.

Chemical Identity and Structure

This compound is systematically named O-(2-(ethylamino)-6-methyl-4-pyrimidinyl) O,O-dimethyl phosphorothioate.[1][2] It is formed through the metabolic N-de-ethylation of its parent compound, pirimiphos-methyl.[3]

The chemical structure of this compound is characterized by a pyrimidine ring substituted with an ethylamino group at the 2-position, a methyl group at the 6-position, and a dimethyl phosphorothioate group at the 4-position.

Key Structural Identifiers:

| Identifier | Value |

| IUPAC Name | 4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine[1][2][4] |

| CAS Number | 67018-59-1[1][2][4] |

| Molecular Formula | C₉H₁₆N₃O₃PS[1][2][4] |

| Molecular Weight | 277.28 g/mol [4] |

| SMILES | CCNC1=NC(=CC(=N1)OP(=S)(OC)OC)C[1][2][4] |

| InChI Key | FMJYNECHJIZSCE-UHFFFAOYSA-N[5] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];C1 [label="C"]; C2 [label="C"]; N1 [label="N"]; C3 [label="C"]; N2 [label="N"]; C4 [label="C"]; C5 [label="C"]; N3 [label="N"]; O1 [label="O"]; P1 [label="P"]; S1 [label="S"]; O2 [label="O"]; C6 [label="C"]; O3 [label="O"]; C7 [label="C"]; C8 [label="C"]; H1[label="H3"]; H2[label="H"]; H3[label="H3"]; H4[label="H3"]; H5[label="H2"];

C1 -- C2; C2 -- N1; N1 -- C3; C3 -- N2; N2 -- C4; C4 -- C5; C5 -- N3; N3 -- C3; C5 -- O1; O1 -- P1; P1 -- S1 [style=double]; P1 -- O2; O2 -- C6; P1 -- O3; O3 -- C7; C3 -- C8; C8 -- H1; N1 -- H2; C6 -- H3; C7 -- H4; C1 -- H5; }

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for predicting its environmental fate, designing analytical methods, and assessing its toxicological profile.

| Property | Value | Source |

| Appearance | Neat | [6] |

| Boiling Point | 437.7 °C at 760 mmHg | [3] |

| Flash Point | 218.5 °C | [3] |

| Density | 1.454 g/cm³ | [3] |

| logP (Octanol-Water Partition Coefficient) | 3.7 | [4] |

| Storage Temperature | 2-8 °C | [5] |

Solubility: While specific quantitative data is limited in publicly available literature, pirimiphos-methyl is known to be miscible with most organic solvents and has a low solubility in water (approximately 5 mg/L at 30°C).[3] It is reasonable to infer that this compound exhibits similar solubility characteristics.

Spectroscopic Properties

Spectroscopic data is fundamental for the unequivocal identification and structural elucidation of chemical compounds. While experimental spectra for this compound are not widely published, the expected characteristics can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the pyrimidine ring (a singlet), the methoxy groups on the phosphate moiety (a doublet due to P-H coupling), and the aromatic proton on the pyrimidine ring (a singlet).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts being influenced by their local electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching (from the ethylamino group), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (from the pyrimidine ring), P=S stretching, and P-O-C stretching vibrations.

Synthesis and Manufacturing

-

Synthesis of the Pyrimidine Intermediate: The key intermediate, 2-(ethylamino)-6-methylpyrimidin-4-ol, can be synthesized through the condensation of ethylguanidine with a β-keto ester, such as ethyl acetoacetate.

-

Phosphorothioation: The hydroxyl group of the pyrimidine intermediate is then esterified with O,O-dimethyl phosphorochloridothioate in the presence of a base to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 2-(ethylamino)-6-methylpyrimidin-4-ol

-

To a solution of sodium ethoxide in ethanol, add ethylguanidine hydrochloride and stir to form the free base.

-

Filter the resulting sodium chloride precipitate.

-

To the filtrate containing ethylguanidine, add an equimolar amount of ethyl acetoacetate.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter, wash the precipitate with cold ethanol, and dry to obtain 2-(ethylamino)-6-methylpyrimidin-4-ol.

Step 2: Synthesis of O-(2-(ethylamino)-6-methyl-4-pyrimidinyl) O,O-dimethyl phosphorothioate

-

Suspend 2-(ethylamino)-6-methylpyrimidin-4-ol in an aprotic solvent (e.g., acetonitrile or toluene).

-

Add a suitable base (e.g., triethylamine or potassium carbonate) to the suspension.

-

Cool the mixture in an ice bath and add O,O-dimethyl phosphorochloridothioate dropwise with stirring.

-

Allow the reaction to proceed at room temperature for several hours, monitoring its progress by TLC.

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Mechanism of Action and Toxicology

As an organophosphorus compound, this compound is presumed to exert its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[7] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent adverse physiological effects.

Toxicological Profile:

Limited specific toxicological data is available for this compound. However, information on related compounds provides some insight. The acute oral LD₅₀ in rats for the metabolite 2-diethylamino-4-hydroxy-6-methylpyrimidine is reported to be between 800 and 1600 mg/kg.[3] The GHS hazard statements for this compound include:

Metabolism

This compound is a known metabolite of pirimiphos-methyl in various biological systems, including mammals and insects. The metabolic transformation involves the N-de-ethylation of the diethylamino group on the pyrimidine ring. Further metabolism of pirimiphos-methyl can lead to the formation of other metabolites, including the corresponding oxon derivative and various hydroxylated and conjugated products.

Sources

- 1. eprints.umsb.ac.id [eprints.umsb.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]

- 4. bdn.dmsc.moph.go.th [bdn.dmsc.moph.go.th]

- 5. usp.org [usp.org]

- 6. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 7. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides [mdpi.com]

Synthesis of Desethyl Pirimiphos-Methyl: An In-Depth Technical Guide for Analytical Standard Preparation

Abstract

This technical guide provides a comprehensive and scientifically rigorous protocol for the synthesis of desethyl pirimiphos-methyl, a primary metabolite of the organophosphorus insecticide pirimiphos-methyl. The synthesis of this analytical standard is crucial for researchers, toxicologists, and drug development professionals involved in metabolism studies, environmental monitoring, and safety assessment of pirimiphos-methyl. This document details a two-step synthetic pathway, commencing with the synthesis of the pyrimidine precursor, 2-(ethylamino)-6-methylpyrimidin-4-ol, followed by its phosphorylation to yield the target compound. The guide emphasizes the rationale behind experimental choices, provides detailed step-by-step protocols, and outlines methods for purification and characterization to ensure the integrity and purity of the final analytical standard.

Introduction: The Imperative for a High-Purity this compound Standard

Pirimiphos-methyl, an organophosphorus insecticide, is extensively used in agriculture and public health to control a wide range of pests. Its metabolic fate in biological systems and the environment is of paramount importance for assessing its toxicological profile and potential risks. One of the key metabolic pathways of pirimiphos-methyl involves N-dealkylation, leading to the formation of this compound. The availability of a high-purity analytical standard of this metabolite is a prerequisite for its accurate detection and quantification in various matrices, including biological fluids, tissues, and environmental samples.

This guide presents a robust and reproducible synthetic route to obtain high-purity this compound, empowering researchers to conduct precise and reliable analytical studies. The described methodology is grounded in established principles of pyrimidine synthesis and organophosphorus chemistry.

Strategic Approach to Synthesis

The synthesis of this compound is strategically designed as a two-step process. This approach was chosen for its efficiency and the commercial availability of the starting materials.

Step 1: Synthesis of the Pyrimidine Core - 2-(Ethylamino)-6-methylpyrimidin-4-ol. This initial step involves the cyclocondensation of N-ethylguanidine with ethyl acetoacetate. This reaction is a classic example of pyrimidine synthesis from a 1,3-dicarbonyl compound and a guanidine derivative.

Step 2: Phosphorylation of the Pyrimidine Intermediate. The hydroxyl group of the synthesized 2-(ethylamino)-6-methylpyrimidin-4-ol is then phosphorylated using O,O-dimethyl chlorothiophosphate to introduce the phosphorothioate moiety, yielding the final product, this compound. This reaction is analogous to the industrial synthesis of pirimiphos-methyl.

Visualizing the Synthetic Pathway

The overall synthetic scheme is depicted below:

An In-depth Technical Guide to the Degradation Pathway of Pirimiphos-methyl to Desethyl pirimiphos-methyl

This technical guide provides a comprehensive examination of the transformation of Pirimiphos-methyl, a widely utilized organophosphate insecticide, into its primary metabolite, Desethyl pirimiphos-methyl. Designed for researchers, scientists, and professionals in drug development and environmental science, this document elucidates the core mechanisms, influencing factors, and analytical methodologies pertinent to this specific degradation pathway.

Introduction to Pirimiphos-methyl

Pirimiphos-methyl, chemically known as O-(2-Diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate, is a broad-spectrum insecticide and acaricide.[1] It is valued for its contact, fumigant, and translaminar action against a wide array of pests on stored agricultural products, in animal housing, and for public health vector control.[2][3] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical to the nervous system of insects.[1][4] The environmental fate of Pirimiphos-methyl is a subject of significant interest, as its degradation products can possess varying degrees of toxicity and persistence.

Primary Degradation Pathways: A Mechanistic Overview

Pirimiphos-methyl undergoes degradation in the environment through several key processes, including hydrolysis, photolysis, and metabolic biotransformation.[1][3][5] While hydrolysis primarily cleaves the phosphorus-ester bond to form 2-diethylamino-6-methylpyrimidin-4-ol, and photolysis can be rapid in aqueous solutions, the formation of this compound is predominantly a result of metabolic activity.[1][6][7][8]

The core transformation processes in the metabolism of Pirimiphos-methyl include:

-

Hydrolysis of the phosphorothioate moiety.

-

Oxidation of the phosphorothioate group (P=S) to a phosphate (P=O).[9]

This guide will focus on the N-de-ethylation pathway, which directly leads to the formation of this compound.

The N-de-ethylation Pathway: Formation of this compound

The conversion of Pirimiphos-methyl to this compound is a critical step in its biotransformation, particularly observed in animal metabolism studies.[6][8] This process involves the enzymatic removal of one of the ethyl groups from the N,N-diethylamino substituent on the pyrimidine ring.

This metabolic reaction is a detoxification step, altering the molecule's structure and, consequently, its biological activity and physicochemical properties. In studies on rats, this compound (referred to as desethyl-R402186) was identified as a major urinary metabolite, indicating that this is a significant in vivo pathway.[6][8]

Visualizing the Degradation Pathway

The following diagram illustrates the primary metabolic transformation of Pirimiphos-methyl, highlighting the N-de-ethylation step leading to this compound and the subsequent hydrolysis that forms other common metabolites.

Caption: Metabolic pathway of Pirimiphos-methyl to this compound.

Physicochemical Properties and Their Implications

The structural change from Pirimiphos-methyl to this compound alters the compound's physicochemical properties, which in turn affects its environmental mobility, persistence, and potential for bioaccumulation.

| Property | Pirimiphos-methyl | This compound | Reference(s) |

| Molecular Formula | C₁₁H₂₀N₃O₃PS | C₉H₁₆N₃O₃PS | [7][10] |

| Molecular Weight | 305.34 g/mol | 277.28 g/mol | [7][10] |

| Log Kₒw | 3.90 - 4.12 | ~3.7 (Computed) | [6][7][10] |

| Water Solubility | ~10 mg/L at 20°C | Not explicitly found, but expected to be slightly higher due to increased polarity. | [6] |

Factors Influencing Degradation

Several environmental and biological factors can influence the rate and extent of Pirimiphos-methyl degradation to this compound and other metabolites:

-

Biological Activity: The presence of metabolically active microorganisms in soil and water is crucial for the N-de-ethylation process.

-

Temperature: Higher temperatures can accelerate biological activity, leading to faster degradation. Composting processes, for example, have been shown to completely destroy Pirimiphos-methyl over time.[11]

-

pH: Hydrolysis of the parent compound and its metabolites is pH-dependent. Pirimiphos-methyl hydrolysis is fairly rapid at pH 4, very slow at pH 7, and slow at pH 9.[2]

-

Moisture: In stored grains, the rate of Pirimiphos-methyl breakdown increases with higher moisture content.[5]

Experimental Protocols for Pathway Analysis

The study of the Pirimiphos-methyl degradation pathway requires robust analytical methodologies to accurately identify and quantify the parent compound and its metabolites.

Workflow for Degradation Analysis

Caption: General workflow for analyzing Pirimiphos-methyl and its metabolites.

Detailed Methodologies

1. Sample Preparation:

-

Extraction: Samples are typically extracted with an organic solvent like acetone.[12]

-

Cleanup: A solid-phase extraction (SPE) step is often necessary to remove interfering matrix components. Columns such as Sep-Pak C18 or aminopropyl-bonded silica (DSC-NH2) can be effective for purifying the extract before analysis.[12]

2. Instrumental Analysis:

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly sensitive and selective method for the simultaneous analysis of Pirimiphos-methyl and its metabolites, including N-desethyl-pirimiphos-methyl.[9][12] It provides definitive identification based on retention time and mass-to-charge ratios of fragment ions.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector (typically at 254 nm) is also a widely used method, especially for formulation analysis.[9][13] A C18 reversed-phase column with a mobile phase of acetonitrile and water is commonly employed for separation.[13]

-

Nuclear Magnetic Resonance (NMR): Quantitative ³¹P NMR can be used for the determination of Pirimiphos-methyl and its phosphorus-containing impurities or metabolites in technical materials and formulations.[14]

Conclusion

The degradation of Pirimiphos-methyl to this compound is a metabolically driven process, primarily characterized by N-de-ethylation. This transformation is a key component of the overall environmental fate and biotransformation of the parent insecticide. Understanding this pathway is essential for conducting comprehensive risk assessments and developing effective monitoring strategies. The analytical protocols outlined in this guide, particularly GC-MS/MS, provide the necessary sensitivity and selectivity for accurately studying this transformation in various environmental and biological matrices.

References

- Atmospheric degradation of the organothiophosphate insecticide - Pirimiphos-methyl. (2017). Science of The Total Environment.

- FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES PIRIMIPHOS-METHYL. (n.d.).

- Pirimiphos-methyl (WHO Pesticide Residues Series 4). (n.d.). INCHEM.

- pirimiphos-methyl (086). (n.d.).

- Pirimiphos-methyl. (n.d.). PubChem.

- Atmospheric degradation of the organothiophosphate insecticide – Pirimiphos-methyl. (n.d.).

- Pirimiphos-methyl in Drinking-water. (n.d.).

- Environmental fate and persistence of Pirimiphos-methyl. (n.d.). Benchchem.

- Degradation of Fenamiphos, Chlorpyrifos and Pirimiphos-Methyl in the Aquatic Environment. (2012). Amanote Research.

- Determination of impurities in pirimiphos-methyl technical materials and EC formulations. (n.d.).

- Photocatalytic degradation of pesticide pirimiphos-methyl: Determination of the reaction pathway and identification of intermediate products by various analytical methods. (1999). Semantic Scholar.

- Troubleshooting Pirimiphos-methyl degradation in long-term stored samples. (n.d.). Benchchem.

- 4.18 Pirimiphos-methyl (086)(R)**. (n.d.).

- Pirimiphos-methyl (Ref: OMS 1424). (2025). AERU - University of Hertfordshire.

- Photocatalytic degradation of pesticide pirimiphos-methyl. (n.d.). OiPub.

- Chemical structural of pirimiphos methyl. (n.d.).

- Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. (2021). PMC - NIH.

- Validation of HPLC Method for Quantitative Determination of Pirimiphos Methyl. (2025).

- Pirimiphos-methyl. (n.d.). Wikipedia.

- Degradation of pirimiphos-methyl during thermophilic composting of greenhouse tomato plant residues. (2025).

- This compound. (n.d.). PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fao.org [fao.org]

- 3. cdn.who.int [cdn.who.int]

- 4. Pirimiphos-methyl (Ref: OMS 1424) [sitem.herts.ac.uk]

- 5. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]

- 6. fao.org [fao.org]

- 7. Pirimiphos-methyl | C11H20N3O3PS | CID 34526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4.18 Pirimiphos-methyl (086)(R)** [fao.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | C9H16N3O3PS | CID 6455414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fao.org [fao.org]

An In-depth Technical Guide to Desethyl pirimiphos-methyl (CAS Number: 67018-59-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desethyl pirimiphos-methyl, a primary metabolite of the organophosphate insecticide pirimiphos-methyl. This document synthesizes current knowledge on its chemical identity, mechanism of action, metabolic pathways, toxicological profile, analytical methodologies for its detection, and environmental fate. Designed for professionals in research and development, this guide offers field-proven insights and detailed protocols to support further investigation and risk assessment of this significant metabolite.

Introduction

Pirimiphos-methyl is a broad-spectrum organophosphate insecticide and acaricide widely used in agriculture and public health for the control of a variety of pests on stored grains and for vector control.[1][2] Its efficacy is attributed to its potent inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[3] The biotransformation of pirimiphos-methyl in biological systems leads to the formation of several metabolites, among which this compound (CAS: 67018-59-1) is of significant interest due to its structural similarity to the parent compound and its potential to contribute to the overall toxicological profile. Understanding the properties and behavior of this metabolite is crucial for a complete risk assessment of pirimiphos-methyl.

Chemical and Physical Properties

This compound is characterized by the removal of one of the N-ethyl groups from the pyrimidine ring of pirimiphos-methyl. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 67018-59-1 | [4] |

| Molecular Formula | C9H16N3O3PS | [4] |

| Molecular Weight | 277.28 g/mol | [4] |

| IUPAC Name | 4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine | [4] |

| Synonyms | N-Deethylpirimiphos methyl, O-[2-(ethylamino)-6-methyl-4-pyrimidinyl] O,O-dimethyl thiophosphate | |

| XLogP3 | 3.7 | [4] |

Mechanism of Action: Acetylcholinesterase Inhibition

Like its parent compound, this compound is presumed to act as an acetylcholinesterase (AChE) inhibitor. Organophosphates exert their toxic effects by phosphorylating the serine hydroxyl group at the active site of AChE. This phosphorylation inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine at nerve endings. The resulting hyperstimulation of cholinergic receptors in the central and peripheral nervous systems can lead to a range of toxic symptoms, from nausea and dizziness to respiratory paralysis and death in cases of severe poisoning.[5][6]

Caption: Proposed mechanism of acetylcholinesterase inhibition by this compound.

Metabolism and Biotransformation

This compound is a product of the phase I metabolism of pirimiphos-methyl. The primary metabolic pathway involves N-dealkylation, a common reaction for xenobiotics containing N-alkyl groups, which is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[7][8][9][10][11]

In vivo studies in rats have shown that pirimiphos-methyl is extensively metabolized, with the majority of the administered dose being excreted in the urine.[12] The metabolic transformations include hydrolysis of the phosphate ester bond and N-de-ethylation of the pyrimidine ring.[12] While specific CYP isoforms responsible for the N-de-ethylation of pirimiphos-methyl have not been identified in the available literature, CYP3A4, CYP2C9, and CYP2D6 are known to be involved in the N-dealkylation of various compounds.[9][11]

Caption: Simplified metabolic pathway of pirimiphos-methyl leading to this compound.

Toxicological Profile

The toxicological data specifically for this compound is limited. However, the toxicity of the parent compound, pirimiphos-methyl, has been extensively studied. Pirimiphos-methyl exhibits moderate acute oral toxicity in rats, with reported LD50 values of 1861 mg/kg for males and 1667 mg/kg for females.[13] The World Health Organization (WHO) has classified pirimiphos-methyl as slightly hazardous.[12] The primary toxic effect observed in acute and chronic studies is cholinesterase inhibition.[12][14]

A major metabolite of pirimiphos-methyl, 2-diethylamino-4-hydroxy-6-methylpyrimidine, has an acute oral LD50 in rats between 800 and 1600 mg/kg, which is in the same order of magnitude as the parent compound.[14] Given that this compound retains the organophosphate moiety responsible for AChE inhibition, it is reasonable to assume it contributes to the overall toxicity of pirimiphos-methyl. GHS hazard statements for this compound indicate it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4]

Analytical Methodologies

The detection and quantification of this compound, particularly in complex matrices, necessitate sensitive and specific analytical methods. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a well-suited technique for this purpose.[15][16][17]

Sample Preparation: Modified QuEChERS Protocol

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for the extraction of this compound from solid matrices such as soil or food products.[15][18]

Protocol:

-

Homogenization: Homogenize a representative sample (e.g., 2 g of chenpi powder) to ensure uniformity.[15]

-

Extraction:

-

To a 50 mL centrifuge tube containing the homogenized sample, add 10 mL of acetonitrile.[15]

-

Add an appropriate internal standard.[15]

-

Vortex or sonicate for 5 minutes to ensure thorough extraction.[15]

-

Add 0.8 g of anhydrous magnesium sulfate (MgSO₄) and 0.2 g of sodium chloride (NaCl).[15]

-

Shake vigorously for 1 minute and centrifuge at >10,000 g for 5 minutes.[15]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 7 mL of the upper acetonitrile layer to a 10 mL tube containing 200 mg C18, 200 mg primary secondary amine (PSA) or aminopropyl (NH2), 200 mg anhydrous MgSO₄, and 30 mg graphitized carbon black (GCB).[15] Note: The choice of sorbent may need optimization depending on the matrix. For base-sensitive pesticides, NH2 may be preferred over PSA.[15]

-

Vortex for 1 minute and centrifuge at >7,000 g for 5 minutes.[15]

-

-

Final Extract Preparation:

-

Transfer an aliquot of the cleaned extract and evaporate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 2 mL of acetone) for GC-MS/MS analysis.[15]

-

GC-MS/MS Analysis

Instrumentation: A gas chromatograph equipped with a tandem quadrupole mass spectrometer.[18][19]

Typical GC Conditions:

-

Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.[15]

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.[15]

-

Inlet Temperature: 250 °C.[15]

-

Injection Mode: Splitless.[15]

-

Injection Volume: 1 µL.[15]

-

Oven Temperature Program: Initial temperature of 50 °C for 1 min, ramp to 125 °C at 25 °C/min, then to 230 °C at 4 °C/min, and finally to 310 °C at 8 °C/min, hold for 3 min.[15]

Typical MS/MS Conditions:

-

Ionization Mode: Electron Impact (EI).[19]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

Caption: General workflow for the analysis of this compound.

Environmental Fate

The environmental fate of this compound is expected to be influenced by the same processes that affect its parent compound, including hydrolysis, photolysis, and biodegradation.

-

Hydrolysis: Pirimiphos-methyl is susceptible to hydrolysis, with the rate being pH-dependent.[6] This process likely leads to the cleavage of the phosphate ester bond, forming less toxic pyrimidine derivatives.

-

Photolysis: Photodegradation is a significant pathway for the dissipation of pirimiphos-methyl in the environment, particularly in aquatic systems and on surfaces exposed to sunlight.[20][21][22] The tropospheric lifetime of pirimiphos-methyl with respect to reaction with OH radicals is estimated to be very short, around 1.6 hours.[21]

-

Biodegradation: In soil and water, microbial degradation contributes to the breakdown of pirimiphos-methyl.[6][23][24] The rate of biodegradation is influenced by environmental factors such as temperature, moisture, and organic matter content.[6][23] Composting has been shown to effectively destroy pirimiphos-methyl.[6][23]

While specific studies on the environmental persistence and mobility of this compound are scarce, its formation as a metabolite suggests it will be present in environments contaminated with pirimiphos-methyl. Its physicochemical properties, such as its XLogP3 of 3.7, indicate a potential for moderate sorption to soil and sediment.[4]

Synthesis of an Analytical Standard

The availability of a high-purity analytical standard is essential for accurate quantification. While this compound is commercially available from specialty chemical suppliers, a general synthetic approach for N-desalkyl organophosphates can be considered for research purposes. The synthesis of organophosphate insecticides typically involves the reaction of a phosphoryl chloride with an alcohol or phenol in the presence of a base.[25][26][27][28] A plausible route for the synthesis of this compound could involve the reaction of O,O-dimethyl phosphorochloridothioate with 2-(ethylamino)-6-methylpyrimidin-4-ol. The latter could potentially be synthesized by reacting N-ethylguanidine with acetylacetone.

Conclusion

This compound is a key metabolite of the insecticide pirimiphos-methyl, formed through N-de-ethylation. It likely shares the same mechanism of action as the parent compound, namely the inhibition of acetylcholinesterase, and therefore is expected to contribute to the overall toxicity. This technical guide has provided a comprehensive overview of its chemical properties, metabolism, toxicological significance, analytical detection methods, and environmental fate. The detailed protocols and synthesized information herein serve as a valuable resource for researchers and professionals, enabling a more thorough understanding and assessment of this important metabolite. Further research is warranted to elucidate the specific toxicological potency of this compound and its environmental behavior.

References

- Benchchem. (n.d.). Environmental fate and persistence of Pirimiphos-methyl.

- Benchchem. (n.d.). Troubleshooting Pirimiphos-methyl degradation in long-term stored samples.

- INCHEM. (1974). 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4).

- Toxicity of pirimiphos-methyl: I. The acute and subacute oral toxicity in albino rats. (1991). Journal of Environmental Science and Health, Part B, 26(4), 407-419.

- Ghaly, A. E., Alkoaik, F., & Snow, A. (2007). Degradation of pirimiphos-methyl during thermophilic composting of greenhouse tomato plant residues. Canadian Biosystems Engineering, 49, 6.1-6.11.

- Ghaly, A. E., Alkoaik, F., & Snow, A. (2007). Degradation of pirimiphos-methyl during thermophilic composting of greenhouse tomato plant residues. Technical Library of the CSBE-SCGAB.

- Vera, T., Borrás, E., Ródenas, M., Muñoz, A., & Gallego, M. (2017). Atmospheric degradation of the organothiophosphate insecticide – Pirimiphos-methyl. Chemosphere, 168, 123-130.

- FAO. (2004). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES: PIRIMIPHOS-METHYL.

- Herrmann, J. M., Tejedor, A., Guillard, C., & Piedra, L. (1997). Photocatalytic degradation of pesticide pirimiphos-methyl. Journal of Photochemistry and Photobiology A: Chemistry, 108(2-3), 219-227.

- Arduini, F., et al. (2013). Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay. Food Control, 32(2), 589-595.

- Andrea, M. M., & Peres, T. B. (2003). Fate of 14 C-pirimiphos-methyl in clay loam soil under laboratory conditions. Pesquisa Agropecuária Brasileira, 38(2), 237-243.

- Hashim, E. F., et al. (2005). BIODEGRADATION OF PIRIMIPHOS-METHYL USING TWO TYPES OF MICROORGANISMS ISOLATED FROM FAYOUM GOVERNORATE SOIL. Egyptian Journal of Agricultural Research, 83(2), 705-718.

- PubChem. (n.d.). Pirimiphos-methyl.

- Li, Y., et al. (2020). Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. Journal of Food and Drug Analysis, 28(4), 726-738.

- PubChem. (n.d.). This compound.

- WHO. (2008). Pirimiphos-methyl in Drinking-water.

- TargetMol. (n.d.). Pirimiphos-methyl.

- University of Washington. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions.

- Food Safety and Inspection Service. (2010). Confirmation of Pesticides by GC/MS/MS.

- Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.

- Kirchner, M., et al. (2021). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto.

- Al-Dhubiab, B. E. (2018). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. CentAUR.

- McMahon, A. W., & Jones, J. P. (1998). N-dealkylation of Tertiary Amides by Cytochrome P-450. Drug Metabolism and Disposition, 26(10), 963-969.

- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335.

- Costa, L. G. (2018). Organophosphorus Compounds at 80: Some Old and New Issues. Toxicological Sciences, 162(1), 1-13.

- Sun, D., et al. (2011). Preparation and activity study of new organophosphate insecticide candidates. Journal of Pesticide Science, 36(1), 44-47.

- John, H., et al. (2022). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. Frontiers in Pharmacology, 13, 1069668.

- Sun, D., et al. (2011). Preparation and activity study of new organophosphate insecticide candidates.

- CORE. (n.d.). Advanced Studies on the Synthesis of Organophosphorus Compounds.

- Sharma, A., et al. (2022). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Environmental Chemistry Letters, 20, 3139-3162.

- Venkatakrishnan, K., von Moltke, L. L., & Greenblatt, D. J. (1998). Cytochromes P450 mediating the N-demethylation of amitriptyline. Journal of Clinical Pharmacology, 38(12), 1134-1144.

- Wang, Y., et al. (2012). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions, 41(40), 12447-12457.

- Bae, S. K., et al. (2008). Identification of cytochrome P450 enzymes responsible for N-dealkylation of a new oral erectogenic, mirodenafil. Xenobiotica, 38(10), 1305-1316.

Sources

- 1. Pirimiphos-methyl | C11H20N3O3PS | CID 34526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pirimiphos-methyl | AChE | Parasite | TargetMol [targetmol.com]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H16N3O3PS | CID 6455414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status [frontiersin.org]

- 6. library.csbe-scgab.ca [library.csbe-scgab.ca]

- 7. courses.washington.edu [courses.washington.edu]

- 8. N-dealkylation of tertiary amides by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Identification of cytochrome P450 enzymes responsible for N -dealkylation of a new oral erectogenic, mirodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.who.int [cdn.who.int]

- 13. semanticscholar.org [semanticscholar.org]

- 14. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]

- 15. Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. fsis.usda.gov [fsis.usda.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. oipub.com [oipub.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. scispace.com [scispace.com]

- 26. researchgate.net [researchgate.net]

- 27. files.core.ac.uk [files.core.ac.uk]

- 28. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Toxicological Profile of Desethyl pirimiphos-methyl: A Primary Metabolite

Executive Summary

This technical guide provides a comprehensive toxicological profile of Desethyl pirimiphos-methyl, a primary metabolite of the organothiophosphate insecticide pirimiphos-methyl. The toxicological significance of this compound is intrinsically linked to the metabolism and systemic effects of its parent compound. Regulatory assessments and mechanistic studies have consistently shown that the toxicity of pirimiphos-methyl, which encompasses the effects of all its metabolites, is primarily driven by the inhibition of acetylcholinesterase (AChE). While specific toxicological studies on isolated this compound are not prevalent in the public literature, its role as a major metabolic product necessitates a thorough understanding of its formation and its contribution to the overall toxicological burden. This guide synthesizes available data on the metabolism of pirimiphos-methyl, the fundamental mechanism of cholinesterase inhibition, and the integrated toxicological endpoints evaluated for the parent compound, thereby providing a scientifically grounded profile of the metabolite.

Introduction: Pirimiphos-Methyl and its Metabolic Fate

Pirimiphos-methyl (O-(2-diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate) is a broad-spectrum insecticide and acaricide widely used for the protection of stored grain and for public health purposes.[1][2] As an organothiophosphate, its biological activity and toxicological properties are heavily dependent on its metabolic transformation in vivo. Upon absorption, which is rapid following oral administration, pirimiphos-methyl is extensively metabolized in mammals before excretion, primarily via the urine.[3][4][5]

The metabolism of pirimiphos-methyl proceeds through several key pathways, including oxidative desulfuration, hydrolysis of the phosphoester bond, and N-dealkylation of the pyrimidine ring.[3] One of the most significant pathways is the removal of one of the ethyl groups from the diethylamino moiety on the pyrimidine ring, a process known as N-de-ethylation. This reaction yields the primary metabolite, this compound, chemically identified as O-2-ethylamino-6-methylpyrimidin-4-yl O-methyl O-hydrogen phosphorothioate (also referred to as desethyl-R402186).[6] This metabolite is particularly prominent at higher dose levels of pirimiphos-methyl exposure in rats.[6]

Caption: Metabolic pathways of Pirimiphos-methyl.

Core Mechanism of Toxicity: Cholinesterase Inhibition

The defining toxicological effect of organophosphate insecticides, including pirimiphos-methyl and its metabolites, is the inhibition of acetylcholinesterase (AChE).[3][7] AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions, thereby terminating the nerve signal.[7][8]

Organothiophosphates (containing a P=S bond) like pirimiphos-methyl are not direct, potent inhibitors of AChE.[5][9] They require metabolic bioactivation, primarily via cytochrome P450 (CYP450) enzymes in the liver, which converts the P=S bond to a P=O bond.[8][9] This oxygen analog, or "oxon," is the active toxicant that effectively inhibits AChE.[9] The oxon of pirimiphos-methyl is pirimiphos-methyl-oxon.[8][9]

The oxon metabolite acts by phosphorylating a serine residue within the active site of the AChE enzyme.[8][9] This forms a stable, covalent bond that renders the enzyme non-functional. The resulting accumulation of ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing a state of cholinergic crisis characterized by a range of symptoms, including salivation, lacrimation, urination, defecation (SLUD), muscle tremors, convulsions, and ultimately, respiratory failure.[8]

While this compound is a phosphorothioate (P=S), it is presumed that it would also require conversion to its corresponding oxon to become a significant AChE inhibitor. There is a lack of publicly available data directly comparing the inhibitory potency of pirimiphos-methyl-oxon with the oxon of this compound.

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Integrated Toxicological Assessment

Regulatory bodies evaluate the safety of pirimiphos-methyl based on a comprehensive battery of toxicological studies. These assessments inherently account for the combined toxic effects of the parent compound and all its metabolites, including this compound, as they are formed in vivo.

Acute Toxicity

Pirimiphos-methyl exhibits moderate acute toxicity via the oral route. The primary mechanism is cholinesterase inhibition, with signs of toxicity appearing several hours after exposure and persisting for days.[3] Specific LD50 values for the parent compound have been established. For this compound, direct, publicly verified LD50 values are not available. However, chemical suppliers provide a GHS classification, which indicates potential hazards.

| Substance | Test | Species | Value | Reference |

| Pirimiphos-methyl | Oral LD50 | Male Rat | 1861 mg/kg | [10] |

| Pirimiphos-methyl | Oral LD50 | Female Rat | 1667 mg/kg | [10] |

| This compound | GHS Classification | - | Harmful if swallowed (Category 4) | GHS Data |

| This compound | GHS Classification | - | Causes skin irritation (Category 2) | GHS Data |

| This compound | GHS Classification | - | Causes serious eye damage (Category 1) | GHS Data |

| This compound | GHS Classification | - | May cause respiratory irritation | GHS Data |

GHS data is based on classifications provided by chemical suppliers and may not be derived from comprehensive regulatory studies.

Sub-chronic and Chronic Toxicity

Long-term feeding studies with pirimiphos-methyl have been conducted in multiple species. The primary and most sensitive endpoint observed in these studies is the inhibition of cholinesterase in plasma, red blood cells, and the brain.[3]

-

Rats: In a 2-year feeding study, a No-Observed-Adverse-Effect Level (NOAEL) was established at 10 ppm (equivalent to 0.5 mg/kg bw/day), based on the absence of significant brain acetylcholinesterase inhibition.[1] At higher doses (50 ppm and 300 ppm), dose-related inhibition of plasma, erythrocyte, and brain cholinesterase was observed.[1][3]

-

Dogs: In a 2-year study in dogs, the NOAEL was 2 mg/kg bw/day, with brain AChE inhibition occurring at the next highest dose.[1]

Genotoxicity

Pirimiphos-methyl has been evaluated in a range of in vitro (e.g., Ames test, cell mutation assays) and in vivo (e.g., micronucleus test) genotoxicity studies. Based on the collective evidence, the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that pirimiphos-methyl is not genotoxic.[1]

Carcinogenicity

Long-term carcinogenicity bioassays have been conducted in both rats and mice.

-

In an 80-week study in mice, there was no evidence of carcinogenicity.[1]

-

In a 2-year study in rats, the tumor incidence in treated groups was comparable to that of the control groups.[1]

Based on these studies, pirimiphos-methyl is not considered to be carcinogenic in rats or mice.

Reproductive and Developmental Toxicity

-

Reproductive Toxicity: A three-generation reproductive study in rats was conducted. While an early study showed some effects at high doses, a repeat study established a NOAEL of 100 ppm (equivalent to 5 mg/kg bw/day) for reproductive effects.[1]

-

Developmental Toxicity: Teratogenicity studies in rats and rabbits did not show any evidence of teratogenic effects. In rabbits, the NOAEL for both maternal toxicity and fetotoxicity was 16 mg/kg bw/day, the highest dose tested.[1]

Methodology Spotlight: Acetylcholinesterase Inhibition Assay

The fundamental experiment to assess the primary toxic effect of pirimiphos-methyl and its metabolites is the measurement of AChE activity. The following protocol outlines the well-established Ellman method, a spectrophotometric assay widely used in toxicology.

Objective: To quantify AChE activity in biological samples (e.g., brain homogenate, red blood cell lysate) following exposure to a potential inhibitor.

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is used as a substrate, which AChE hydrolyzes into thiocholine and acetate. The free sulfhydryl group on thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the AChE activity.

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

DTNB (Ellman's reagent) solution

-

Biological sample (e.g., brain tissue homogenate, RBC lysate)

-

Test compound (Pirimiphos-methyl or metabolite) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate spectrophotometer capable of reading at 412 nm

Experimental Workflow:

-

Sample Preparation:

-

Prepare tissue homogenates or red blood cell lysates in cold phosphate buffer on ice.

-

Determine the total protein concentration of the sample using a standard method (e.g., Bradford assay) for normalization of activity.

-

-

Assay Setup (in a 96-well plate):

-

For each sample, prepare replicate wells for a "total activity" measurement and a "blank" or "non-enzymatic hydrolysis" control.

-

Add phosphate buffer to all wells.

-

Add the biological sample to the wells.

-

Add the test compound at various concentrations to treatment wells. Add vehicle control (e.g., DMSO) to control wells.

-

Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Immediately place the microplate into the spectrophotometer.

-

Measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes) in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/minute) for each well.

-

Correct the rate of the sample wells by subtracting the rate of the non-enzymatic hydrolysis blank.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control:

-

% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))

-

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Caption: Workflow for AChE Inhibition Assay (Ellman Method).

Conclusion and Future Directions

The toxicological profile of this compound is fundamentally integrated with that of its parent compound, pirimiphos-methyl. As a major metabolite, it is a key component of the overall toxicological burden following exposure. The primary mechanism of action is cholinesterase inhibition, a characteristic effect of organophosphates that requires metabolic activation to the corresponding oxon form. The comprehensive toxicological database for pirimiphos-methyl, which includes assessments of acute, chronic, genotoxic, carcinogenic, and reproductive effects, provides a robust framework for understanding the risks associated with exposure, implicitly covering the contribution of this compound.

A significant data gap remains in the scientific literature regarding the specific, isolated toxicity of this compound. Future research focused on synthesizing this metabolite and its oxon analog for in vitro studies would be highly valuable. Specifically, determining the comparative IC50 value for AChE inhibition against pirimiphos-methyl-oxon would provide a definitive measure of its relative potency and clarify its precise contribution to the overall observed toxicity of the parent insecticide.

References

-

World Health Organization. (1974). Pirimiphos-methyl (WHO Pesticide Residues Series 4). INCHEM. [Link]

-

World Health Organization. (1992). Pirimiphos-methyl (Pesticide residues in food: 1992 evaluations Part II Toxicology). INCHEM. [Link]

-

FAO/WHO. (1999). Pirimiphos-methyl (086)(R)**. Joint Meeting on Pesticide Residues. [Link]

- Rajini, P.S., & Krishnakumari, M.K. (1988). Toxicity of pirimiphos-methyl: I. The acute and subacute oral toxicity in albino rats. Journal of Environmental Science & Health, Part B, 23(2), 127-144.

-

World Health Organization. (2006). Pesticide residues in food - 2006: Toxicological evaluations. WHO. [Link]

-

U.S. Environmental Protection Agency. (2000). The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides. Office of Pesticide Programs. [Link]

-

Thiermann, H., et al. (2022). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. Frontiers in Pharmacology, 13, 1059989. [Link]

-

World Health Organization. (Undated). Pirimiphos-methyl in Drinking-water. WHO. [Link]

-

University of Hertfordshire. (Undated). Pirimiphos-methyl (Ref: OMS 1424). Agriculture & Environment Research Unit (AERU). [Link]

-

Rajini, P.S., & Krishnakumari, M.K. (1988). Abstract: Toxicity of pirimiphos-methyl: I. The acute and subacute oral toxicity in albino rats. National Library of Medicine. [Link]

-

John, J., et al. (2022). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. PubMed Central, National Library of Medicine. [Link]

-

Nessiem, A. L., et al. (2012). Comparative Histopathological Evaluation of Permethrin, Pirimiphos Methyl and Bendiocarb Toxicities in Testes, Liver and kidney of rat. Scilit. [Link]

-

U.S. Environmental Protection Agency. (2000). The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides. EPA. [Link]

-

Thiermann, H., et al. (2022). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. PubMed. [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]

- 4. 850. Pirimiphos-methyl (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]

- 5. apps.who.int [apps.who.int]

- 6. 4.18 Pirimiphos-methyl (086)(R)** [fao.org]

- 7. epa.gov [epa.gov]

- 8. A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status [frontiersin.org]

- 10. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the Environmental Fate and Metabolites of Pirimiphos-Methyl

Introduction

Pirimiphos-methyl, an organophosphorus insecticide, is widely utilized in agricultural and public health sectors for the control of a broad spectrum of insect and mite pests.[1][2] Its efficacy as a contact and stomach insecticide is attributed to its ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system of insects.[1][2][3] Given its extensive application, a thorough understanding of its environmental fate—how it behaves and persists in various environmental compartments—and its metabolic pathways in different organisms is paramount for assessing its ecological impact and ensuring its safe and effective use. This guide provides a comprehensive technical overview of the environmental degradation, persistence, and metabolic transformation of pirimiphos-methyl, intended for researchers, environmental scientists, and professionals in drug and pesticide development.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental behavior of any chemical is fundamentally governed by its physicochemical properties. These characteristics dictate its partitioning between soil, water, and air, its potential for transport, and its susceptibility to various degradation processes.

Key Physicochemical Parameters of Pirimiphos-Methyl

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₀N₃O₃PS | [2] |

| Molecular Weight | 305.34 g/mol | [2] |

| Physical State | Straw-colored liquid | [2][4][5] |

| Melting Point | 15–18 °C | [1][2][4][5][6] |

| Vapor Pressure | 1.1 x 10⁻⁴ Torr at 30°C | [2][4] |

| Water Solubility | Approx. 5 mg/L at 30°C; 10-11 mg/L at 20°C (pH dependent) | [1][2][4][5][6] |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 4.12 - 4.35 | [1][2][5][7] |

| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) | 950 - 8500 L/kg | [2][5] |

| Henry's Law Constant | 6.0 x 10⁻⁷ atm-m³/mole (estimated) | [2][5] |

The low water solubility and high Log Kₒw of pirimiphos-methyl indicate its lipophilic nature, suggesting a tendency to partition into organic matter in soil and sediment and a potential for bioaccumulation in organisms.[5] Its high Kₒc values confirm that it is expected to have low to no mobility in soil.[5] The low estimated Henry's Law constant suggests that volatilization from moist soil and water surfaces is not a significant dissipation pathway.[5]

Environmental Fate and Degradation Pathways

Pirimiphos-methyl is subject to a variety of transformation processes in the environment, including hydrolysis, photolysis, and microbial degradation. These processes collectively determine its persistence and the nature of the residues that may be present in different environmental matrices.

Degradation in Soil

In the soil environment, the degradation of pirimiphos-methyl is influenced by a combination of biotic and abiotic factors.

-

Hydrolysis: The primary degradation pathway for pirimiphos-methyl in soil is the hydrolysis of the phosphate ester bond.[2] This process is influenced by soil pH, with more rapid hydrolysis occurring under acidic conditions.[5] The main hydrolysis product is 2-(diethylamino)-4-hydroxy-6-methyl pyrimidine.[5]

-

Microbial Degradation: Soil microorganisms play a significant role in the breakdown of pirimiphos-methyl. The rate of microbial degradation is dependent on factors such as soil type, organic matter content, moisture, and temperature.[8][9]

-

Sorption and Leaching: Due to its high Kₒc, pirimiphos-methyl exhibits strong sorption to soil particles, particularly those with high organic matter content.[5][10] This strong adsorption limits its mobility and potential for leaching into groundwater.[5] Studies have shown rapid initial sorption, with a significant percentage of the applied pesticide binding to soil within minutes.[10]

-

Volatilization: Volatilization of pirimiphos-methyl from soil surfaces is not considered a major dissipation route due to its low vapor pressure and strong adsorption to soil.[5][11] However, volatilization can be influenced by factors like soil moisture and temperature, with higher rates observed from wet soils.[12]

The dissipation half-life of pirimiphos-methyl in soil has been reported to be in the range of 5.2 to 5.9 days under certain conditions.[5]

Degradation in Water

In aquatic environments, pirimiphos-methyl degradation is primarily driven by hydrolysis and photolysis.

-

Hydrolysis: Similar to soil, hydrolysis is a key degradation mechanism in water, leading to the formation of the hydroxypyrimidine metabolite.[4] The rate of hydrolysis is pH-dependent, being relatively rapid at acidic pH and slower at neutral and alkaline pHs.[5] Calculated hydrolysis half-lives are approximately 7.3 days at pH 5, 79.0 days at pH 7, and 54.0-62.0 days at pH 9.[5]

-

Photolysis: Pirimiphos-methyl is susceptible to photodegradation in the presence of sunlight.[13] The aqueous photolysis half-life is rapid, reported to be as short as 0.2 days at pH 7.[14] The major photolytic degradation product is also the hydroxypyrimidine, 2-diethylamino-6-methylpyrimidin-4-ol.[13]

Due to these degradation processes, pirimiphos-methyl is considered to be fairly rapidly degraded in the environment, with a dissipation half-life often measured in days.[1]

Degradation in Air

The atmospheric fate of pirimiphos-methyl is primarily governed by its reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 2.4 hours, indicating that it is not expected to persist in the air or undergo long-range transport.[5][15][16]

Primary Degradation Pathways of Pirimiphos-Methyl

Caption: Primary degradation pathways of Pirimiphos-methyl in the environment.

Metabolic Fate in Biota

Pirimiphos-methyl is metabolized in plants and animals through two primary biotransformation routes: hydrolysis of the phosphorothioate group to produce the pyrimidinol R46382, and the successive loss of the two N-ethyl groups.[13]

Metabolism in Plants